molecular formula CH4N2O3S B133324 Amino(imino)methanesulfonic acid CAS No. 1184-90-3

Amino(imino)methanesulfonic acid

Cat. No.: B133324
CAS No.: 1184-90-3
M. Wt: 124.12 g/mol
InChI Key: AOPRFYAPABFRPU-UHFFFAOYSA-N
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Description

Amino(imino)methanesulfonic acid, also known as formamidinosulfonic acid, is a chemical compound with the molecular formula CH4N2O3S. It is characterized by the presence of both amino and imino groups attached to a methanesulfonic acid moiety. This compound is known for its white to off-white solid appearance and has a melting point of 132-134°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: Amino(imino)methanesulfonic acid can be synthesized through various methods. One common approach involves the reaction of thiourea with hydrogen peroxide in the presence of sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: Amino(imino)methanesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted methanesulfonic acid compounds .

Scientific Research Applications

Amino(imino)methanesulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of amino(imino)methanesulfonic acid involves its interaction with molecular targets through its amino and imino groups. These functional groups can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity. The compound can also participate in redox reactions, altering the oxidative state of target molecules .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual functional groups (amino and imino) attached to a sulfonic acid moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable reagent in various scientific and industrial applications .

Properties

IUPAC Name

amino(imino)methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4N2O3S/c2-1(3)7(4,5)6/h(H3,2,3)(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPRFYAPABFRPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=N)(N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60152115
Record name Methanesulfonic acid, aminoimino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184-90-3
Record name Methanesulfonic acid, aminoimino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanesulfonic acid, aminoimino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amino(imino)methanesulfonic acid
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Reactant of Route 4
Amino(imino)methanesulfonic acid
Reactant of Route 5
Amino(imino)methanesulfonic acid
Reactant of Route 6
Amino(imino)methanesulfonic acid

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